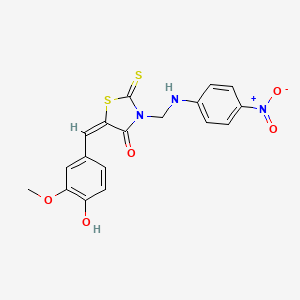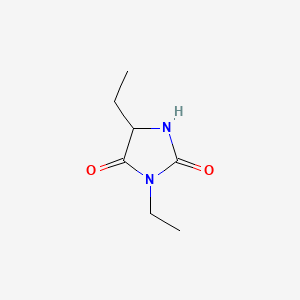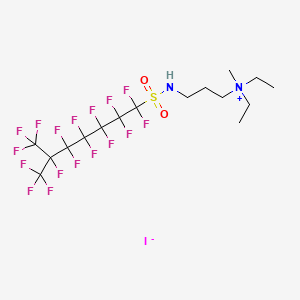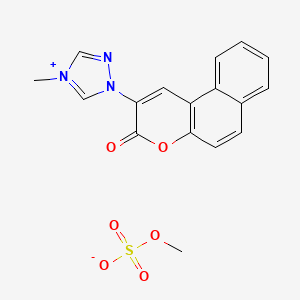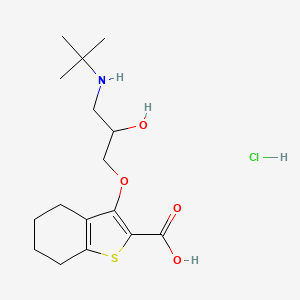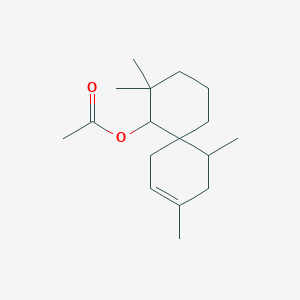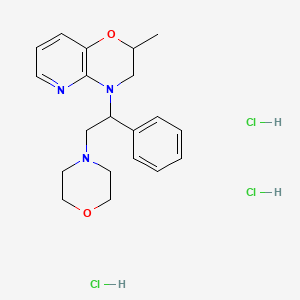
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives, nitro compounds, and decanoic acid derivatives. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled heating to optimize the reaction yield.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar or non-polar solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a nitroso compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar core structures but different substituents.
Nitro Compounds: Compounds containing nitro groups with varying chain lengths and functional groups.
Uniqueness
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide is unique due to its specific combination of functional groups and chain lengths, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
106532-70-1 |
|---|---|
Fórmula molecular |
C27H41N3O4S |
Peso molecular |
503.7 g/mol |
Nombre IUPAC |
N-(1-decanoyl-5-nitro-2,1-benzothiazol-3-ylidene)decanamide |
InChI |
InChI=1S/C27H41N3O4S/c1-3-5-7-9-11-13-15-17-25(31)28-27-23-21-22(30(33)34)19-20-24(23)29(35-27)26(32)18-16-14-12-10-8-6-4-2/h19-21H,3-18H2,1-2H3 |
Clave InChI |
UGPWNDXYFOJMPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


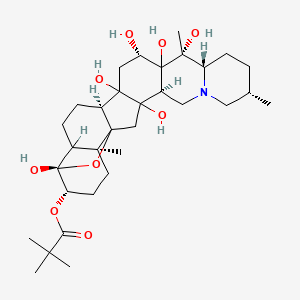

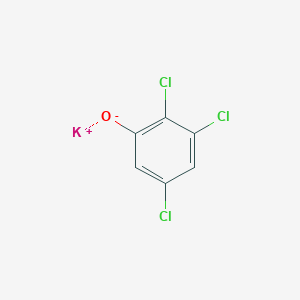

![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
